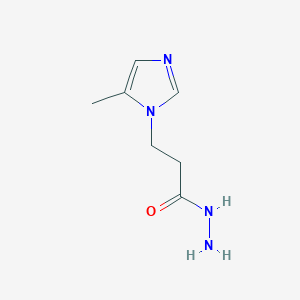

3-(5-methyl-1H-imidazol-1-yl)propanohydrazide

Description

Properties

IUPAC Name |

3-(5-methylimidazol-1-yl)propanehydrazide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N4O/c1-6-4-9-5-11(6)3-2-7(12)10-8/h4-5H,2-3,8H2,1H3,(H,10,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXWPRUCDCQSIDW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=CN1CCC(=O)NN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 3-(5-methyl-1H-imidazol-1-yl)propanohydrazide can be achieved through various synthetic routes. One common method involves the reaction of 5-methyl-1H-imidazole with propanohydrazide under controlled conditions . The reaction typically requires a catalyst and specific temperature and pressure conditions to ensure the desired product is obtained. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity .

Chemical Reactions Analysis

3-(5-Methyl-1H-imidazol-1-yl)propanohydrazide undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole derivatives, while reduction may produce hydrazine derivatives .

Scientific Research Applications

Medicinal Chemistry Applications

Drug Development:

3-(5-Methyl-1H-imidazol-1-yl)propanohydrazide serves as a scaffold for the development of new drugs targeting various diseases. The imidazole ring is known for its role in biological systems, making this compound a candidate for pharmacological studies aimed at treating conditions such as cancer and infections.

Biological Activity:

Research indicates that this compound exhibits potential biological activities, including antimicrobial and anticancer properties. The presence of the hydrazide group enhances its reactivity towards biological targets, which is crucial for its therapeutic efficacy .

Synthetic Organic Chemistry

Reactivity:

The compound's hydrazide group allows it to undergo various chemical reactions, making it valuable in synthetic organic chemistry. It can react with electrophiles and nucleophiles, facilitating the synthesis of more complex molecules.

Synthesis Methods:

The synthesis typically involves straightforward procedures that yield good quantities of the compound. Common methods include condensation reactions involving hydrazine derivatives and carbonyl compounds under controlled conditions .

Case Study 1: Anticancer Activity

A study evaluated the anticancer potential of this compound against several cancer cell lines. The results indicated significant cytotoxic effects, leading to further investigations into its mechanism of action, which involves apoptosis induction through mitochondrial pathways.

Case Study 2: Antimicrobial Properties

Another research project focused on the antimicrobial activity of this compound against various bacterial strains. The findings demonstrated that it inhibits bacterial growth effectively, suggesting its potential use as an antimicrobial agent in clinical settings.

Mechanism of Action

The mechanism of action of 3-(5-methyl-1H-imidazol-1-yl)propanohydrazide involves its interaction with specific molecular targets and pathways . The compound can bind to enzymes and inhibit their activity, thereby affecting various biochemical processes . The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Diversity

The following table compares 3-(5-methyl-1H-imidazol-1-yl)propanohydrazide with structurally related propanohydrazide derivatives:

Key Research Findings and Implications

- Structural-Activity Relationship (SAR) : Bulky substituents (e.g., diphenyl, carbazole) enhance target selectivity but may reduce solubility. The methyl group in the target compound balances lipophilicity and steric hindrance, offering a scaffold for further functionalization .

- Drug-Likeness : Compounds adhering to Lipinski/Veber rules (e.g., carbazole derivatives) show promising bioavailability, whereas deviations (e.g., hydrophobicity in benzylidene analogs) limit therapeutic utility .

- Unmet Needs: The methylimidazole derivative lacks empirical bioactivity data.

Biological Activity

3-(5-methyl-1H-imidazol-1-yl)propanohydrazide is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its structural features, biological properties, and potential applications based on recent research findings.

Structural Features

The molecular formula of this compound is , with a molecular weight of approximately 168.2 g/mol. The compound contains a hydrazide functional group attached to a propanoyl chain and features a 5-methyl-1H-imidazole moiety, which is significant for its biological activities.

Anticancer Properties

Recent studies have indicated that compounds with imidazole rings, including this compound, exhibit notable anticancer properties. For instance, related hydrazone derivatives have shown cytotoxic effects against various cancer cell lines, including melanoma (A375) and colon adenocarcinoma (HT-29). The MTT assay results demonstrated higher cytotoxicity against HT-29 cells compared to A375 cells .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | A375 | TBD |

| This compound | HT-29 | TBD |

The potential mechanisms of action include the induction of apoptosis and the generation of reactive oxygen species (ROS), which are critical in cancer cell death pathways .

Antioxidant Activity

In addition to its anticancer properties, this compound has been associated with antioxidant activities. Compounds bearing similar structural motifs have demonstrated significant antioxidant effects in various assays, such as the Ferric Reducing Antioxidant Power (FRAP) assay. These activities are comparable to well-known antioxidants like ascorbic acid, suggesting potential applications in oxidative stress-related conditions .

Mechanistic Insights

The unique combination of the hydrazide group and the imidazole ring may confer distinct biological properties that enhance its pharmacological profile. Interaction studies indicate that this compound can engage in various biochemical pathways due to its reactivity towards electrophiles and nucleophiles, making it a versatile candidate for further research in drug development.

Case Studies and Research Findings

Several studies have highlighted the promising role of imidazole derivatives in medicinal chemistry. For example:

- Study on Hydrazone Derivatives : A series of hydrazone derivatives were synthesized and tested for anticancer activity. Compounds with imidazole moieties exhibited enhanced cytotoxicity against cancer cell lines, suggesting that similar structures may yield beneficial therapeutic effects .

- Antioxidant Studies : Research indicates that compounds similar to this compound possess significant antioxidant properties, which could be leveraged in formulations aimed at combating oxidative damage in biological systems .

Q & A

Q. What are the standard synthetic routes for 3-(5-methyl-1H-imidazol-1-yl)propanohydrazide?

The synthesis typically involves cyclization or condensation reactions. For example, hydrazide intermediates can be prepared by reacting acyl chlorides with hydrazine derivatives. Evidence from similar compounds (e.g., 2-[1-(5-chloro-2-methoxy-phenyl)-5-methyl-1H-pyrazole-4-yl]-[1,3,4]oxadiazoles) shows that cyclization using phosphorus oxychloride (POCl₃) at elevated temperatures (e.g., 120°C) is effective . Additionally, "green chemistry" approaches, such as minimizing toxic reagents or optimizing solvent systems, may improve yield and sustainability .

Q. How is the molecular structure of this compound characterized?

Key techniques include:

- Spectroscopy : IR and NMR to confirm functional groups (e.g., hydrazide NH peaks at ~3200–3300 cm⁻¹ in IR; imidazole proton signals in ¹H NMR) .

- X-ray crystallography : For absolute configuration determination. SHELX programs (e.g., SHELXL) are widely used for small-molecule refinement, with data-to-parameter ratios >10 ensuring reliability .

- Computational tools : InChI and SMILES strings (e.g.,

C1=CC(=CN1C)CC(=O)NN) for digital representation and database integration .

Q. What analytical methods are used to assess purity and stability?

- HPLC : To quantify purity, especially when synthesizing derivatives for biological testing .

- Thermogravimetric analysis (TGA) : Evaluates thermal stability under varying conditions (e.g., nitrogen atmosphere) .

- Mass spectrometry : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns .

Advanced Research Questions

Q. What strategies can optimize the synthesis yield of this compound?

- Regioselectivity control : Use directing groups (e.g., methyl on imidazole) to favor specific reaction sites. Evidence from imidazole-thioether synthesis shows that bromopropanoic acid reacts selectively at sulfur atoms over nitrogen .

- Catalyst screening : Transition metals (e.g., Zn²⁺ in coordination complexes) may enhance cyclization efficiency .

- Solvent optimization : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates .

Q. How can computational modeling predict the reactivity of derivatives?

- Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, studies on Schiff base inhibitors correlate computed electronegativity with experimental corrosion inhibition efficiency .

- Molecular docking : Screens derivatives for binding affinity to biological targets (e.g., antimicrobial enzymes) using software like AutoDock .

Q. What methodologies evaluate the biological activity of derivatives?

- In vitro assays :

- Antimicrobial testing : Disk diffusion or microdilution assays against Gram-positive/negative bacteria .

- Anticancer screening : MTT assays on cancer cell lines (e.g., HeLa or MCF-7) .

- Mechanistic studies : Fluorescence spectroscopy to monitor interactions with DNA or proteins .

Q. How can crystallographic data resolve contradictions in structural assignments?

Q. What are the challenges in scaling up synthesis for industrial research?

- Byproduct management : Monitor for regiochemical byproducts (e.g., N- vs. S-substitution in imidazole derivatives) using LC-MS .

- Green chemistry compliance : Replace POCl₃ with less hazardous cyclization agents (e.g., T3P®) to meet environmental regulations .

Data Analysis and Contradiction Resolution

Q. How can researchers address contradictions in synthetic methods reported for this compound?

Q. What statistical approaches are used in experimental design for derivative screening?

- Factorial design : Optimize reaction parameters (e.g., temperature, molar ratios) using software like Minitab. For example, a 2³ factorial design efficiently screens three variables at two levels .

- QSAR modeling : Relate structural descriptors (e.g., logP, polar surface area) to biological activity using multivariate regression .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.